5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine
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Overview
Description
5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a bromine atom at the 5-position, a tert-butyl group at the 6-position, and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor.
tert-Butylation: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions
Properties
Molecular Formula |
C11H13BrN2OS |
---|---|
Molecular Weight |
301.20 g/mol |
IUPAC Name |
5-bromo-6-tert-butyl-4-methoxythieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H13BrN2OS/c1-11(2,3)8-7(12)6-9(15-4)13-5-14-10(6)16-8/h5H,1-4H3 |
InChI Key |
FABGRPNYLBBMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N=CN=C2S1)OC)Br |
Origin of Product |
United States |
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